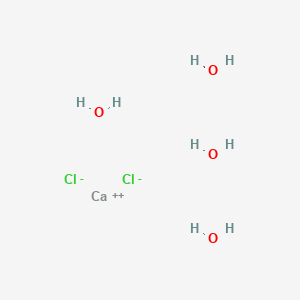
Calciumchloridetetrahydrate
Übersicht
Beschreibung
Calcium Chloride Tetrahydrate is an inorganic compound with the chemical formula CaCl2·4H2O . It is a white crystalline solid at room temperature and is highly soluble in water .
Synthesis Analysis
The synthesis of Calcium Chloride Tetrahydrate involves the hydration of Calcium Chloride. The major hydrated forms available at 25 °C are CaCl2·4H2O (82%) and CaCl2·2H2O (18%) . The removal of crystalline water takes place in two consecutive endothermic steps as examined by Thermal Gravimetric Analysis (TGA/DTA) that coincides with the outcome of X-ray diffraction .Molecular Structure Analysis
The crystal structure of Calcium Chloride Tetrahydrate was determined using three-dimensional X-ray diffractometer data . The crystals of CaCl2·4H2O are triclinic, space group P1, with a=6.593 (2), b=6.364(5), c=8.557(3) /~, =97-77(5), fl=93.52(4), andy=110.56 (3) ° . The structure was refined by least-squares calculations to R=0.085 .Chemical Reactions Analysis
The chemical reactions involving Calcium Chloride Tetrahydrate primarily involve its hydration and dehydration processes . The addition of alkaline chlorides contributes to releasing water molecules from the hydration layer of Ca²⁺ ions, which appears to have a determining effect on the behavior of molten CaCl2·4H2O .Physical And Chemical Properties Analysis
Calcium Chloride Tetrahydrate has a high solubility in water which increases with increasing temperatures . Its melting point and heat of fusion were determined using differential scanning calorimetry (DSC) in the temperature range of 0 °C-60 °C . The density and viscosity of molten Calcium Chloride Tetrahydrate in the temperature range of 40 °C-65 °C were also determined .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The feasibility of Calcium Chloride Tetrahydrate as a phase-change material has been studied . It has high heat of fusion levels, which allow it to store or release large amounts of energy in melting or freezing processes . This makes it a promising candidate for low-temperature thermochemical energy storage applications .
Eigenschaften
IUPAC Name |
calcium;dichloride;tetrahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaCl2H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469574 | |
| Record name | AGN-PC-00CUV2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calciumchloridetetrahydrate | |
CAS RN |
25094-02-4 | |
| Record name | AGN-PC-00CUV2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

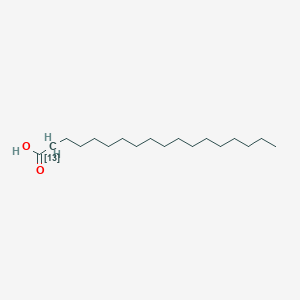

![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3333855.png)
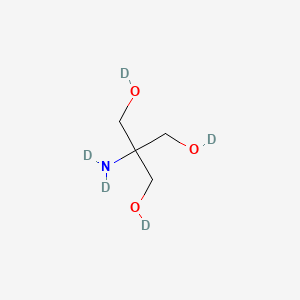
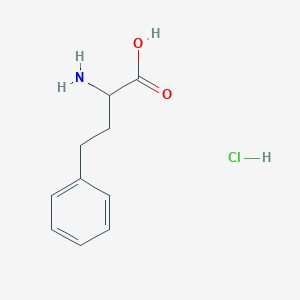



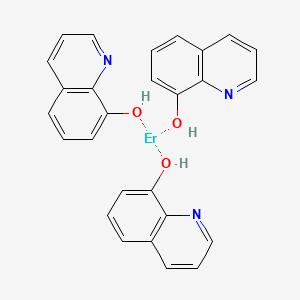




![Benzenesulfonic acid, 2-[bis(2-methoxyphenyl)phosphino]-](/img/structure/B3333945.png)